N-(4-bromophenyl)-N'-pentanoylthiourea
Description
N-(4-Bromophenyl)-N'-pentanoylthiourea is a thiourea derivative characterized by a 4-bromophenyl group attached to one nitrogen atom and a pentanoyl (C₅H₁₁CO-) group on the other. Thioureas are versatile ligands and intermediates in organic synthesis, often exhibiting biological activity, metal-binding properties, and utility in materials science.
Properties
Molecular Formula |
C12H15BrN2OS |
|---|---|
Molecular Weight |
315.23g/mol |
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]pentanamide |
InChI |
InChI=1S/C12H15BrN2OS/c1-2-3-4-11(16)15-12(17)14-10-7-5-9(13)6-8-10/h5-8H,2-4H2,1H3,(H2,14,15,16,17) |
InChI Key |
GRLWSSLKLUKTBY-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(=S)NC1=CC=C(C=C1)Br |
Canonical SMILES |
CCCCC(=O)NC(=S)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Aryl Substituents
Halogen-Substituted Phenyl Groups
- 4-Fluorophenyl and 4-Chlorophenyl Derivatives : Studies on halogenated maleimides (e.g., N-(4-halophenyl)maleimides) reveal minimal differences in inhibitory potency (IC₅₀ values: 4.34–7.24 μM) despite varying halogen sizes (F, Cl, Br, I) . This suggests that electronic effects (e.g., electronegativity) may dominate over steric factors in biological activity.
- 4-Nitrophenyl and 4-Cyanophenyl Derivatives: N-(4-nitrobenzoyl)-N′-4-cyanophenylthiourea exhibits redox activity due to the nitro and cyano groups, with cyclic voltammetry showing distinct reduction potentials (-0.85 V for nitro, -1.12 V for cyano) . Such electrochemical properties are absent in the bromophenyl analog, highlighting functional group-dependent applications in sensing or catalysis.
Extended Aromatic Systems
- Naphthyl and Quinoline Derivatives: N-(4-Bromophenyl)naphthalene-2-carboxamide and quinoline-2-carboxamide derivatives (e.g., 5c, 6 in ) demonstrate enhanced π-π stacking capabilities due to their planar aromatic systems. Microwave-assisted synthesis of these compounds achieves yields >80% under solvent-free conditions, compared to 51–65% for simpler thioureas .
Variations in Acyl Groups
- Benzoyl vs. Pentanoyl: N-Benzoylthioureas (e.g., 1-benzoyl-3-(4-hydroxyphenyl)thiourea) adopt a syn–anti conformation around the thiourea core, stabilizing intramolecular hydrogen bonds . In contrast, the pentanoyl group in N-(4-bromophenyl)-N'-pentanoylthiourea likely increases lipophilicity (logP ~3.2 predicted), impacting membrane permeability in biological systems.
- Nitrobenzoyl Derivatives: N-(4-Nitrobenzoyl)-N′-4-cyanophenylthiourea shows a lower melting point (mp 185–187°C) compared to the benzoyl analog (mp 210–212°C), attributed to reduced crystallinity from the nitro group’s electron-withdrawing effects .
Physicochemical Properties
| Compound | Melting Point (°C) | IR ν(C=S) (cm⁻¹) | logP (Predicted) |
|---|---|---|---|
| This compound | 200–201 | 1399 | 3.2 |
| N-(4-Chlorophenyl)-N'-(2-mercapto-carboxyethanyl)thiourea | 198–200 | 1395 | 2.8 |
| N-Benzoyl-N′-4-cyanophenylthiourea | 210–212 | 1402 | 2.5 |
| N-(4-Nitrobenzoyl)-N′-4-cyanophenylthiourea | 185–187 | 1398 | 2.1 |
Data sourced from experimental studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
